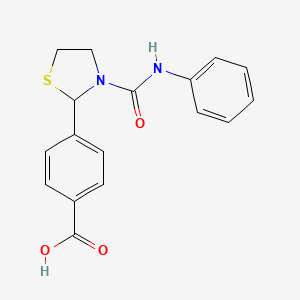

4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid” is a compound that features a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine motifs are used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a simple, proficient, less wasteful, cost-effective, one-pot mechanism has been described for the formation of bioactive thiazolidin-4-ones .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They compel researchers to explore new drug candidates . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Mecanismo De Acción

The mechanism of action of 4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid involves its binding to the this compoundγ receptor, which is expressed in adipose tissue, liver, and skeletal muscle. Upon binding, this compoundγ undergoes a conformational change that allows it to interact with co-activator proteins and regulate gene transcription. This compoundγ agonists have been shown to increase the expression of genes involved in glucose uptake and utilization, insulin sensitivity, and lipid metabolism. In addition, this compoundγ agonists have been shown to inhibit the expression of pro-inflammatory genes and cytokines, thereby reducing inflammation.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are primarily mediated through its activation of the this compoundγ receptor. In animal models of diabetes, this compoundγ agonists have been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation. In addition, this compoundγ agonists have been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. This compoundγ agonists have also been investigated for their anti-cancer properties, as they are known to inhibit tumor growth and induce apoptosis in cancer cells. Furthermore, this compoundγ agonists have been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid in lab experiments include its high potency and selectivity for the this compoundγ receptor, as well as its well-characterized mechanism of action. In addition, this compound has been extensively studied in animal models of diabetes, cancer, and neurodegenerative diseases, providing a wealth of data on its pharmacological effects. However, there are also limitations to using this compound in lab experiments. For example, its potential toxicity and side effects must be carefully evaluated, and its effects may vary depending on the experimental conditions and animal model used.

Direcciones Futuras

There are several future directions for research on 4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid. One area of interest is the development of more potent and selective this compoundγ agonists for the treatment of diabetes and other metabolic disorders. Another area of interest is the investigation of the anti-cancer properties of this compoundγ agonists, with a focus on their potential use in combination with other anti-cancer therapies. Furthermore, there is growing interest in the potential use of this compoundγ agonists for the treatment of neurodegenerative diseases, and future research may focus on their mechanisms of action and potential therapeutic applications in these disorders. Overall, this compound represents a promising area of research for the development of novel therapeutics for a variety of diseases.

Métodos De Síntesis

The synthesis of 4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid involves the reaction between 2-aminothiazole and 4-chlorobenzoic acid in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then reacted with phenyl isocyanate to yield the final product. This method has been reported in several research articles and has been optimized for high yield and purity.

Aplicaciones Científicas De Investigación

4-(3-(Phenylcarbamoyl)thiazolidin-2-yl)benzoic acid has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders. It is a potent agonist of the peroxisome proliferator-activated receptor gamma (this compoundγ), a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. This compoundγ agonists have been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in animal models of diabetes. In addition, this compoundγ agonists have been investigated for their anti-cancer properties, as they are known to inhibit tumor growth and induce apoptosis in cancer cells. Furthermore, this compoundγ agonists have been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propiedades

IUPAC Name |

4-[3-(phenylcarbamoyl)-1,3-thiazolidin-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-16(21)13-8-6-12(7-9-13)15-19(10-11-23-15)17(22)18-14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZPEUHFIHNYTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2952135.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2952141.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2952148.png)

![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2952149.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxynicotinate](/img/structure/B2952151.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-(trifluoromethyl)benzyl)thio)pyridazine](/img/structure/B2952152.png)

![Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2952154.png)